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Compound of Interest

Compound Name:
Sodium;5-ethoxy-2-

formylcyclohexa-1,5-dien-1-olate

CAS No.: 2378506-70-6

Cat. No.: B2549032

Get Quote

Executive Summary: The Critical Spectral Shift
In synthetic organic chemistry—particularly in drug development involving aldol reactions,

alkylations, or Michael additions—the ability to distinguish between a neutral formyl group

(aldehyde) and its reactive enolate counterpart is a definitive metric of reaction progress.

This guide moves beyond basic peak assignment. It details the mechanistic causality behind

spectral shifts, provides a comparative performance table for metal enolates versus stable silyl

enol ethers, and outlines a self-validating in-situ protocol for monitoring these air-sensitive

intermediates.

Why This Matters
Reaction Endpoint Determination: Failure to fully generate the enolate before adding an

electrophile is a common cause of yield loss and side reactions (e.g., self-condensation).

Mechanistic Validation: Confirming the O-bound vs. C-bound nature of the intermediate via

bond order analysis.
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Theoretical Basis: Electronic Delocalization & Bond
Order
The transition from a formyl group to an enolate is not merely a loss of a proton; it is a

fundamental reorganization of electron density that dramatically alters the vibrational force

constants (

).

Formyl (Aldehyde): The carbonyl carbon is

hybridized with a localized

-bond to oxygen. The bond order is effectively 2.0, resulting in a stiff, high-frequency
vibration (~1720 cm⁻¹).

Enolate (Anionic): Upon deprotonation, the negative charge delocalizes between the

-carbon and the oxygen.[1] The C-O bond character shifts from double to partial-single (bond
order ~1.5), while the C-C bond gains double-bond character.

Result: The "carbonyl" band undergoes a massive red shift (lowering of frequency) by

100–150 cm⁻¹.

Diagram: Structural & Spectral Transformation[2]
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Figure 1: The reaction pathway from neutral aldehyde to enolate and silyl enol ether,

highlighting the correlation between electronic delocalization and IR frequency shift.

Comparative Spectral Data: Formyl vs. Enolate vs.
Silyl Enol Ether
The following table synthesizes experimental data for distinguishing these species. Note that

"Enolate" values refer primarily to Lithium enolates, which are the industry standard for kinetic

control in drug synthesis.

Feature
Formyl Group

(Aldehyde)

Lithium Enolate

(Intermediate)

Silyl Enol Ether

(Stable Alternative)

Dominant Band C=O Stretch
Enolate C-O / C=C

Stretch
C=C Stretch

Frequency

1720 – 1740 cm⁻¹

(Saturated)1685 –

1710 cm⁻¹

(Conjugated)

1550 – 1650

cm⁻¹(Broad, Strong)

1620 – 1680

cm⁻¹(Sharp, Medium)

Diagnostic 2

Fermi Doublet (C-

H)~2820 & ~2720

cm⁻¹

Absence of

C=OComplete loss of

1700+ band

Si-CH₃ / Si-O~1250

cm⁻¹ & ~840 cm⁻¹

Bond Character
Localized

(Bond Order 2)

Delocalized

(Bond Order ~1.5)

Fixed C=C (Bond

Order 2) + Single Si-O

Detection Note

The 2720 cm⁻¹ peak

is the "smoking gun"

for aldehydes.

Highly solvent

dependent.

Aggregates often

broaden this peak.

Distinct from metal

enolates; resembles

electron-rich alkenes.

Key Analysis:
The "Fermi Doublet" (Aldehyde Specific): The C-H stretch in aldehydes couples with the first

overtone of the C-H bending vibration (~1390 cm⁻¹). This resonance splits the signal into two
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bands (~2820 and ~2720 cm⁻¹). The lower frequency peak (2720 cm⁻¹) is usually isolated

from alkyl C-H stretches and is the most reliable confirmation of unreacted starting material.

The Enolate "Red Shift": If you observe the disappearance of the 1725 cm⁻¹ peak and the

emergence of a broad band near 1600 cm⁻¹, you have successfully formed the enolate. If

the 1725 cm⁻¹ peak persists, deprotonation is incomplete.

Experimental Protocol: In-Situ Monitoring of
Enolization
Objective: Validate the complete formation of a kinetic enolate using Lithium Diisopropylamide

(LDA) at -78°C without exposing the sample to air.

Equipment: ReactIR (or equivalent in-situ ATR-FTIR probe) with a silicon or diamond sensor.

Step-by-Step Methodology
1. Baseline & Background (Self-Validation Step 1)

Setup: Insert the ATR probe into the dried reaction vessel under an inert atmosphere (

or Ar).

Solvent Blank: Add anhydrous THF. Collect the background spectrum at -78°C. Critical:

Temperature affects solvent density and IR pathlength; background must be taken at

reaction temperature.

2. Reagent Addition & Base Baseline

Add Base: Add LDA (or generate in situ).

Verify: Confirm no contaminant peaks in the 1700–1600 cm⁻¹ region. LDA has weak

absorptions but is largely transparent in the carbonyl region.

3. Aldehyde Addition (The Reaction)

Protocol: Add the aldehyde solution dropwise.
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Monitoring: Set the software to trend two specific peak heights:

Trend A (Disappearance): 1725 cm⁻¹ (Aldehyde C=O).[2]

Trend B (Appearance): 1580–1620 cm⁻¹ (Lithium Enolate).

4. Endpoint Determination (Self-Validation Step 2)

Criteria: The reaction is complete when Trend A reaches baseline and Trend B plateaus.

Troubleshooting: If 1725 cm⁻¹ remains constant despite excess base, check for "Aldol

Polymerization" (broadening of peaks) or moisture contamination (quenching enolate back to

aldehyde).

5. Quenching/Trapping (Optional Validation)

Add TMSCl: To confirm the enolate species, add Trimethylsilyl chloride.

Observation: The broad 1600 cm⁻¹ band should vanish, replaced by the sharper Silyl Enol

Ether C=C band at ~1640 cm⁻¹ and the Si-O band at 1250 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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